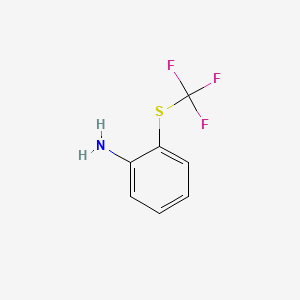

2-(Trifluoromethylthio)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPLFBJHUALLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059840 | |

| Record name | 2-[(Trifluoromethyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347-55-7 | |

| Record name | 2-[(Trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-((trifluoromethyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000347557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-[(trifluoromethyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[(Trifluoromethyl)thio]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(trifluoromethyl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Trifluoromethylthio Moiety

An In-depth Technical Guide to 2-(Trifluoromethylthio)aniline: Synthesis, Properties, and Applications

In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethylthio (SCF₃) group has emerged as a particularly valuable moiety. Its unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The SCF₃ group is known to improve membrane permeability, enhance metabolic stability, and influence binding affinity, making it a "sought-after" functional group for medicinal chemists.[1][2][3]

This compound, a simple aromatic amine bearing this powerful functional group, serves as a critical building block for the synthesis of complex pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research.

Core Properties

The key physicochemical data for this compound are summarized below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NS | [4] |

| Molecular Weight | 193.19 g/mol | [4] |

| Appearance | Solid | [5] |

| Melting Point | 30-34 °C | [5] |

| Boiling Point | 70-72 °C @ 7 Torr | [5] |

| Flash Point | 90.55 °C (195.0 °F) | |

| Storage Temperature | 2-8°C | [5] |

| SMILES | Nc1ccccc1SC(F)(F)F | [6] |

| InChI Key | HIPLFBJHUALLRK-UHFFFAOYSA-N | [6] |

Safety and Handling

This compound is classified with the following hazards and requires appropriate handling procedures.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Codes: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338.

-

Storage Class: 11 - Combustible Solids

Synthesis of this compound: An Electrophilic Approach

The direct introduction of the SCF₃ group onto an aromatic ring is a significant challenge in synthetic chemistry. Electrophilic trifluoromethylthiolation has become a preferred method due to its relative mildness and functional group tolerance. A robust and widely adopted method utilizes N-(Trifluoromethylthio)saccharin as a stable, crystalline, and highly reactive electrophilic SCF₃ source.[7]

Causality of the Synthetic Strategy

The synthesis hinges on an electrophilic aromatic substitution mechanism. The rationale behind the chosen reagents and conditions is as follows:

-

The Substrate (Aniline): Aniline is an electron-rich aromatic compound. The amino group (-NH₂) is a powerful activating and ortho, para-directing group, making the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to the amine.

-

The Electrophile (N-(Trifluoromethylthio)saccharin): This reagent serves as a stable carrier for the highly electrophilic "SCF₃⁺" synthon. Its reactivity is superior to older methods that often required harsh conditions or toxic reagents.[7]

-

The Catalyst (Lewis Acid): A Lewis acid, such as iron(III) chloride (FeCl₃), is crucial for activating the electrophile.[8][9] It coordinates with the N-(Trifluoromethylthio)saccharin, further polarizing the N-S bond and enhancing the electrophilicity of the SCF₃ moiety, thereby facilitating the attack by the electron-rich aniline ring.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research [english.simm.cas.cn]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. 347-55-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - 2-[(trifluoromethyl)thio]aniline (C7H6F3NS) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethylthio)aniline: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of the -SCF₃ Moiety in Chemical Synthesis

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethylthio (-SCF₃) group has emerged as a uniquely powerful modulator of physicochemical and biological properties.[1] This guide focuses on 2-(Trifluoromethylthio)aniline (CAS No. 347-55-7), a key aromatic building block that combines the synthetic versatility of a primary amine with the potent electronic and lipophilic contributions of an ortho-disposed trifluoromethylthio substituent.

Unlike its more common trifluoromethyl (-CF₃) counterpart, the -SCF₃ group offers a distinct profile: it is a highly lipophilic (Hansch parameter π ≈ 1.44) yet electronically neutral to weakly electron-withdrawing substituent. This combination is invaluable for enhancing membrane permeability and metabolic stability in drug candidates without drastically altering the electronics of the core scaffold.[2] This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for researchers and drug development professionals seeking to leverage its unique characteristics.

Chemical Identity and Structure

This compound is an organofluorine compound characterized by an aniline ring substituted at the 2-position with a trifluoromethylthio group.

-

IUPAC Name: 2-(Trifluoromethylsulfanyl)aniline

-

Synonyms: O-TRIFLUOROMETHYLTHIOANILINE, 2-Aminophenyl trifluoromethyl sulfide

-

CAS Number: 347-55-7[3]

Physicochemical Properties

The physical and chemical properties of this compound are pivotal for its handling, reaction optimization, and role in molecular design. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Physical Form | Solid | [4] |

| Melting Point | 30-34 °C | [3][4] |

| Boiling Point | 70-72 °C @ 7 Torr | [3] |

| Flash Point | 90.55 °C (195.0 °F) | [4] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 1.08 ± 0.10 | [3] |

| LogP (Predicted) | 3.0 | [7] |

Solubility Profile: While explicit solubility data is not widely published, based on its predicted LogP of 3.0 and the nature of related fluorinated anilines, this compound is expected to be insoluble in water. It is anticipated to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. This solubility profile is typical for lipophilic aromatic intermediates used in organic synthesis.

Synthesis and Reactivity

Synthetic Rationale and Strategy

The synthesis of ortho-substituted anilines, particularly those with unique functional groups like -SCF₃, is of significant interest. The ortho arrangement of the amine and the trifluoromethylthio group provides a powerful platform for synthesizing complex heterocyclic structures, such as phenothiazines or other fused systems, which are common motifs in pharmaceuticals.

Direct ortho-trifluoromethylthiolation of aniline presents regioselectivity challenges. A more controlled and reliable approach involves the use of electrophilic trifluoromethylthiolating reagents on pre-functionalized aniline derivatives or precursors. The following protocol is a representative method adapted from established procedures for the trifluoromethylthiolation of aromatic compounds.

Representative Synthesis Protocol: Electrophilic Trifluoromethylthiolation

This protocol describes a plausible, two-step approach starting from commercially available 2-aminothiophenol. It is designed for self-validation through standard in-process controls like TLC and final characterization.

Step 1: S-Trifluoromethylation of 2-Aminothiophenol

-

System Preparation: To an oven-dried, 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-aminothiophenol (1.0 equiv) and anhydrous acetonitrile (MeCN) as the solvent.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) (1.1 equiv) dropwise to the solution to deprotonate the thiol, forming the thiolate anion in situ. The formation of the thiolate is crucial as it is the active nucleophile for the subsequent step.

-

Trifluoromethylation: Slowly add an electrophilic trifluoromethylating reagent, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni's Reagent II) (1.1 equiv), portion-wise, maintaining the temperature below 5 °C. This reagent serves as a source of an electrophilic "CF₃" group which is transferred to the sulfur atom.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups:

-

The Aromatic Amine (-NH₂): This group is a versatile synthetic handle. It can undergo standard aniline reactions such as N-acylation, N-alkylation, diazotization to form diazonium salts (which can be converted to a wide range of other functional groups), and condensation reactions to form imines or heterocyclic rings.

-

The Aromatic Ring: The amine group is an ortho, para-director, strongly activating the ring towards electrophilic aromatic substitution. The 4- and 6-positions are electronically enriched and are the most likely sites for further substitution (e.g., halogenation, nitration). The bulky -SCF₃ group provides steric hindrance at the 3-position.

-

The Trifluoromethylthio (-SCF₃) Group: This group is generally robust and stable under many reaction conditions, making it an ideal "spectator" group that imparts its beneficial properties to the final molecule without interfering with synthesis.

Spectroscopic Characterization (Predicted and Representative Data)

| Spectroscopy Type | Expected Key Features / Predicted Data | Comparative Reference |

| Mass Spectrometry (MS) | Predicted [M+H]⁺: 194.02458 m/z. Key fragments would arise from loss of CF₃, SCF₃, and rearrangement of the aniline core. | Predicted Data[7] |

| ¹H NMR | Aromatic region (approx. 6.7-7.5 ppm): Complex multiplets corresponding to the four protons on the substituted ring. A broad singlet (approx. 3.5-4.5 ppm) for the two -NH₂ protons, which is exchangeable with D₂O. | 2-(Trifluoromethyl)aniline shows aromatic signals from 6.7-7.5 ppm. |

| ¹³C NMR | Aromatic region (approx. 115-150 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the -SCF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon signal would appear further downfield (approx. 125-130 ppm) as a quartet. | Spectra for 2-(Trifluoromethyl)aniline are available for comparison. |

| Infrared (IR) | N-H stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine. C-F stretch: Strong, intense absorptions in the 1100-1350 cm⁻¹ region. Aromatic C-H and C=C stretches in their usual regions. | The IR spectrum of 2-(methylthio)aniline can provide reference peaks for the C-S and aniline moieties. |

Applications in Research and Development

The primary value of this compound lies in its role as a specialized intermediate for synthesizing high-value target molecules, particularly in the pharmaceutical and agrochemical industries.

Role in Drug Discovery

The incorporation of the -SCF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's profile.[1] Key advantages include:

-

Enhanced Lipophilicity: The high lipophilicity of the -SCF₃ group can improve a molecule's ability to cross biological membranes, potentially increasing oral bioavailability and penetration of the blood-brain barrier.

-

Metabolic Stability: The C-F bonds are exceptionally strong, and the -SCF₃ group is resistant to oxidative metabolism, which can block a potential site of degradation and prolong the half-life of a drug.

-

Modulation of Binding Affinity: The unique steric and electronic properties of the group can lead to improved binding interactions with target proteins.

The presence of this compound's CAS number (347-55-7) within patent literature for specific-binding polypeptides suggests its utility as a building block in the synthesis of complex, biologically relevant molecules.

Caption: Structure-application relationship of the title compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety.

-

Hazard Classification: The compound is classified as a hazardous substance.[4]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[4][6] Keep away from incompatible materials such as strong oxidizing agents.

References

- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 3. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 4. cphi-online.com [cphi-online.com]

- 5. PHENOTHIAZINE (92-84-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethylthio)aniline

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethylthio)aniline, a unique organofluorine compound, has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The introduction of the trifluoromethylthio (-SCF₃) group onto the aniline scaffold imparts distinct electronic and lipophilic properties, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the underlying principles governing its spectroscopic behavior.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name 2-(Trifluoromethylsulfanyl)aniline, is characterized by an aniline ring substituted at the ortho position with a trifluoromethylthio group. This substitution pattern gives rise to a distinct set of spectroscopic signatures that are invaluable for its identification and characterization.

Key Molecular Features:

-

Molecular Formula: C₇H₆F₃NS

-

Molecular Weight: 193.19 g/mol

-

CAS Number: 121448-93-3

This guide will now delve into the specific details of each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals the electronic environment of the aromatic and amine protons.

Experimental Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.47 | d | 7.8 | Ar-H |

| 7.31 – 7.26 | m | Ar-H | |

| 6.80 | d | 8.1 | Ar-H |

| 6.77 – 6.71 | m | Ar-H |

Data obtained from a 500 MHz spectrometer in CDCl₃[1].

Interpretation and Causality:

The aromatic region of the ¹H NMR spectrum displays four distinct signals, consistent with a di-substituted benzene ring where the two substituents are different. The downfield shift of the proton at 7.47 ppm can be attributed to its proximity to the electron-withdrawing trifluoromethylthio group. The complex multiplicity of the signals between 7.31 and 6.71 ppm arises from the spin-spin coupling between the adjacent aromatic protons. The broad signal for the amine (-NH₂) protons is often not distinctly observed or may be integrated over a wider range, and its chemical shift is highly dependent on solvent and concentration.

¹⁹F NMR Spectroscopy

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of this compound.

Experimental Data:

| Chemical Shift (δ, ppm) | Multiplicity |

| -42.78 | s |

Data obtained from a 470 MHz spectrometer in CDCl₃, referenced to an external standard[1].

Interpretation and Causality:

The ¹⁹F NMR spectrum exhibits a singlet at approximately -42.78 ppm. The singlet multiplicity indicates that there are no neighboring protons or other fluorine atoms within a three-bond distance to cause spin-spin coupling. The chemical shift is characteristic of a trifluoromethyl group attached to a sulfur atom, which is in turn bonded to an aromatic ring. The electronic environment of the aromatic ring, including the presence of the electron-donating amine group, influences the precise chemical shift of the fluorine atoms.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-150 | C -NH₂ | The carbon attached to the electron-donating amine group is expected to be significantly deshielded. |

| ~110-115 | C -SCF₃ | The carbon bearing the trifluoromethylthio group will be deshielded, but its exact shift is influenced by both the sulfur and the CF₃ group. |

| ~130-135 | Ar-C | Aromatic carbons will appear in their characteristic region. |

| ~115-125 | Ar-C | Aromatic carbons will appear in their characteristic region. |

| ~118-128 | Ar-C | Aromatic carbons will appear in their characteristic region. |

| ~120-130 | Ar-C | Aromatic carbons will appear in their characteristic region. |

| ~128 (quartet) | -SC F₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The C-F coupling constant is typically large. |

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

dot

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3400-3500 | Medium | N-H asymmetric stretch |

| 3300-3400 | Medium | N-H symmetric stretch |

| 3000-3100 | Medium-Weak | Aromatic C-H stretch |

| 1600-1620 | Strong | N-H bend (scissoring) |

| 1450-1550 | Medium-Strong | Aromatic C=C stretch |

| 1250-1350 | Strong | C-N stretch |

| 1100-1150 | Strong | C-F stretch (from -SCF₃) |

| 730-770 | Strong | Ortho-disubstituted C-H bend (out-of-plane) |

Interpretation and Causality:

The IR spectrum of this compound is expected to be dominated by several key features. The presence of the primary amine group (-NH₂) will give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also a prominent feature, typically appearing around 1600 cm⁻¹. The aromatic ring will exhibit characteristic C-H and C=C stretching vibrations. A particularly strong and complex set of absorptions is anticipated in the 1100-1150 cm⁻¹ region, which is characteristic of the C-F stretching modes of the trifluoromethyl group. The out-of-plane C-H bending vibration in the 730-770 cm⁻¹ range is indicative of ortho-disubstitution on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern.

Experimental Data:

-

Calculated Molecular Ion (M⁺) Mass: 193.02 m/z

-

Found Molecular Ion (M⁺) Mass: 193.05 m/z[1]

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

dot

Caption: Predicted mass spectrometry fragmentation pathway.

Interpretation and Causality:

Upon electron ionization, the molecular ion (M⁺) at m/z 193 is formed. This ion can then undergo fragmentation through several pathways:

-

Loss of a hydrogen radical (-H˙): This is a common fragmentation for anilines, leading to the formation of an ion at m/z 192.

-

Loss of a trifluoromethyl radical (-CF₃˙): Cleavage of the S-CF₃ bond would result in a fragment at m/z 124. This is a likely pathway due to the stability of the trifluoromethyl radical.

-

Loss of a trifluoromethylthio radical (-SCF₃˙): This would lead to the formation of the aminophenyl cation at m/z 92.

-

Formation of the trifluoromethylthio cation ([CF₃S]⁺): Cleavage of the C-S bond could also result in a fragment at m/z 101.

The relative abundance of these fragment ions will depend on their respective stabilities.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular structure. ¹H and ¹⁹F NMR confirm the substitution pattern and the presence of the trifluoromethyl group. While experimental ¹³C NMR data is pending, predictions based on analogous structures offer valuable insights. IR spectroscopy highlights the key functional groups, including the primary amine and the trifluoromethylthio moiety. Mass spectrometry confirms the molecular weight and provides a predictable fragmentation pattern that is consistent with the known stability of aromatic and fluorinated fragments. This comprehensive spectroscopic data set serves as a crucial reference for researchers working with this important chemical building block, ensuring its correct identification and facilitating its application in the development of new chemical entities.

References

The Advent of the Trifluoromethylthio Group in Aniline Chemistry: A Technical Guide to its Discovery and Synthetic Evolution

Abstract

The trifluoromethylthio (SCF3) group has emerged as a paramount substituent in contemporary medicinal chemistry and materials science, prized for its unique electronic properties and high lipophilicity.[1] Its incorporation into the aniline scaffold, a fundamental building block in drug discovery, has yielded numerous compounds with enhanced biological activity and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethylthiolated anilines. We will traverse the challenging early synthetic routes, chronicle the evolution of trifluoromethylthiolating reagents from hazardous gases to stable, solid reagents, and detail the advent of modern, efficient catalytic methods. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis of this critical class of compounds.

Introduction: The Significance of the Trifluoromethylthio Moiety

The trifluoromethylthio (SCF3) group possesses a unique combination of strong electron-withdrawing character and high lipophilicity, properties that are highly sought after in the design of bioactive molecules.[1] The high electronegativity of the fluorine atoms stabilizes the sulfur atom, rendering the SCF3 group exceptionally stable to metabolic degradation. When appended to an aniline ring, the SCF3 group can profoundly influence the pKa of the amino group, modulate binding affinities to biological targets, and enhance membrane permeability. These attributes have made trifluoromethylthiolated anilines indispensable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2]

Early Endeavors: A Historical Perspective on Synthetic Challenges

The initial forays into the synthesis of trifluoromethylthiolated anilines were fraught with challenges, primarily due to the lack of stable and selective reagents for introducing the SCF3 group. Early methods were often multi-step, low-yielding, and relied on harsh reaction conditions.

Multi-step Syntheses from Nitroaromatics

One of the earliest practical approaches to synthesizing 4-(trifluoromethylthio)aniline involved a multi-step sequence starting from the readily available 4-nitrobromobenzene. This circuitous route, while ultimately effective, highlights the difficulties faced by early researchers. The process typically involved:

-

Nucleophilic Aromatic Substitution: Reaction of 4-nitrobromobenzene with a methyl mercaptide source to introduce a methylthio group.

-

Chlorination: Conversion of the methylthio group to a trichloromethylthio group using chlorinating agents.

-

Halogen Exchange (HALEX) Reaction: Fluorination of the trichloromethylthio group to the desired trifluoromethylthio group using a fluoride source.

-

Reduction: Finally, reduction of the nitro group to the aniline.

A representative example of this early synthetic strategy is the synthesis of 4-(trifluoromethylthio)aniline from 4-nitrobromobenzene, which involved methylthiolation, chlorination, fluorination, and subsequent hydrogenation.[3] While this method provided access to the target compound, it was a lengthy process with cumulative yield losses at each step.

Diagram 1: Early Multi-Step Synthesis of 4-(Trifluoromethylthio)aniline

Caption: A typical early multi-step route to 4-(trifluoromethylthio)aniline.

The Dawn of Electrophilic Trifluoromethylthiolation: Hazardous Reagents

The concept of direct electrophilic trifluoromethylthiolation emerged as a more direct strategy. However, the first generation of reagents for this purpose were highly problematic. Trifluoromethylsulfenyl chloride (CF3SCl), a toxic and corrosive gas, was among the first to be investigated.[4] Its reaction with anilines often resulted in a mixture of products and was difficult to control due to the high reactivity and volatility of the reagent. Another early reagent, bis(trifluoromethyl) disulfide (CF3SSCF3), was also explored but suffered from similar handling difficulties and moderate reactivity.

The Evolution of Trifluoromethylthiolating Reagents: A Paradigm Shift

The significant breakthrough in the synthesis of trifluoromethylthiolated anilines came with the development of stable, easy-to-handle, and highly reactive electrophilic trifluoromethylthiolating reagents. This evolution was driven by the pioneering work of scientists like Yagupolskii and Langlois.

The Yagupolskii and Umemoto Reagents

In the late 20th century, the groups of Yagupolskii and later Umemoto developed S-(trifluoromethyl)diarylsulfonium salts.[5] These crystalline solids were a significant improvement over the gaseous reagents, offering greater stability and ease of handling. They demonstrated the ability to trifluoromethylate a variety of nucleophiles, including anilines, although often requiring activation with a base or a catalyst.

The Langlois Reagent and its Progeny

A major advancement was the development of N-phenyl-S-(trifluoromethyl)-S-methylsulfoximine by Langlois and coworkers. This and related reagents, often generated from the corresponding anilines, provided a more controlled and selective means of electrophilic trifluoromethylthiolation.

The Modern Era: Shelf-Stable and Highly Reactive Reagents

The 21st century has witnessed an explosion in the development of sophisticated trifluoromethylthiolating reagents, making the synthesis of trifluoromethylthiolated anilines more accessible than ever. These modern reagents are typically stable, solid compounds with tunable reactivity.

Table 1: Comparison of Key Electrophilic Trifluoromethylthiolating Reagents

| Reagent Name | Formula | Physical State | Handling Characteristics | Reactivity Profile |

| Trifluoromethylsulfenyl Chloride | CF3SCl | Gas | Toxic, corrosive, difficult to handle | High, but often unselective |

| Yagupolskii-Umemoto Reagents | [Ar2SCF3]+X- | Solid | Stable, crystalline solids | Moderate to high, often requires activation |

| N-(Trifluoromethylthio)phthalimide | Solid | Stable, easy to handle | Good, broad substrate scope | |

| N-(Trifluoromethylthio)saccharin | Solid | Highly stable, crystalline solid | High, very broad substrate scope | |

| Shen and Lu's Reagent | Solid | Highly stable | Extremely high, one of the most reactive |

The electrophilicity of these reagents has been quantified, providing a rational basis for their selection in synthesis. For instance, Shen and Lu's reagent is orders of magnitude more reactive than the earlier Billard's reagent.[6][7]

Diagram 2: Evolution of Electrophilic Trifluoromethylthiolating Reagents

References

- 1. researchgate.net [researchgate.net]

- 2. Cas 372-16-7,4-(Trifluoromethylthio)aniline | lookchem [lookchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploration of the Synthetic Potential of Electrophilic Trifluoromethylthiolating and Difluoromethylthiolating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Conformation of 2-(Trifluoromethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular structure and conformational dynamics of 2-(Trifluoromethylthio)aniline. The strategic incorporation of the trifluoromethylthio (-SCF3) group into pharmaceutical scaffolds is a key strategy for modulating physicochemical properties such as lipophilicity and metabolic stability. Understanding the three-dimensional architecture and preferred spatial arrangement of this molecule is paramount for rational drug design and predicting its interaction with biological targets. This document synthesizes data from computational modeling and experimental observations to elucidate the conformational landscape of this compound, focusing on the rotational barrier of the C(aryl)-S bond and its implications for molecular recognition and pharmacokinetic profiles.

Introduction: The Significance of the -SCF3 Moiety

This compound is an aromatic amine that has garnered significant interest as a building block in medicinal chemistry.[1][2] Its structure is characterized by an aniline core substituted with a trifluoromethylthio (-SCF3) group at the ortho position. The -SCF3 group is a unique functional moiety; it is highly lipophilic and possesses strong electron-withdrawing properties, often serving as a bioisostere for other groups to enhance drug efficacy.[3][4]

The introduction of fluorinated groups, particularly trifluoromethyl (-CF3) and trifluoromethylthio (-SCF3), can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] These alterations include:

-

Enhanced Metabolic Stability: The robust C-F bonds resist metabolic degradation, increasing the drug's half-life.[4]

-

Increased Lipophilicity: This can improve membrane permeability and absorption, although it must be carefully balanced to maintain solubility.[4]

-

Modulated Receptor Binding: The group's steric bulk and electronic nature can create new, favorable interactions with a biological target or block unwanted interactions.[4]

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For this compound, the orientation of the -SCF3 group relative to the aniline ring dictates the molecule's overall topology and accessibility for intermolecular interactions. Therefore, a thorough understanding of its conformational preferences is a critical prerequisite for its effective use in drug development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a baseline for its chemical identity and behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃NS | [7][8] |

| Molecular Weight | 193.19 g/mol | [7][8] |

| CAS Number | 347-55-7 | [8] |

| Appearance | Solid | |

| Melting Point | 30-34 °C | |

| SMILES | Nc1ccccc1SC(F)(F)F | |

| InChI Key | HIPLFBJHUALLRK-UHFFFAOYSA-N | [7] |

Conformational Analysis: Unveiling the 3D Architecture

The conformation of this compound is primarily defined by the dihedral angle (C2-C1-S-C) describing the rotation around the C(aryl)-S bond. The interplay between steric hindrance, intramolecular hydrogen bonding, and electronic effects governs the rotational energy landscape.

Theoretical & Computational Insights

Computational chemistry provides powerful tools for predicting molecular geometry and conformational energetics. Studies on analogous aryl ethers, such as trifluoromethoxybenzene, have shown a strong preference for a conformation where the -OCF₃ group is orthogonal to the plane of the phenyl ring, with a C-C-O-C dihedral angle of approximately 90°.[9] This preference minimizes repulsive steric interactions and optimizes electronic stabilization.

Given the structural similarity between the trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups, a similar orthogonal conformation is predicted for this compound. The larger van der Waals radius of sulfur compared to oxygen may slightly alter the precise dihedral angle, but the general principle holds. Furthermore, potential weak intramolecular hydrogen bonding between one of the fluorine atoms and a hydrogen atom of the ortho-amino group could influence the rotational barrier.

Density Functional Theory (DFT) calculations are the standard method for investigating these properties. A typical workflow involves geometry optimization to find the lowest energy conformer and a potential energy surface scan to map the energy as a function of the C(aryl)-S dihedral angle, thereby determining the rotational barriers.[10][11]

Caption: Workflow for computational conformational analysis.

Experimental Validation

While computational methods are predictive, experimental validation is essential for confirming the solid-state or solution-phase structure.

-

X-ray Crystallography: This technique provides the most definitive information about the molecule's conformation in the solid state. By analyzing the diffraction pattern of a single crystal, a precise 3D model, including bond lengths, bond angles, and dihedral angles, can be constructed.[12] While a crystal structure for this compound itself is not publicly available, data from closely related structures, such as para-trifluoromethyl-aniline hemihydrate, demonstrate the methodology and confirm expected bond lengths and angles within the aniline moiety.[13] The key to this analysis is obtaining a high-quality single crystal suitable for diffraction.

-

NMR Spectroscopy: In solution, molecules are dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between nuclei. A NOE signal between the protons of the amino group and the fluorine atoms of the -SCF3 group would provide strong evidence for a conformation where these groups are in close proximity, helping to map the conformational preferences in a solution environment.

Implications for Drug Design and Development

The specific conformation of this compound directly impacts its utility as a pharmaceutical building block. The spatial arrangement of its functional groups dictates how it interacts with its environment at a molecular level.

The lipophilic and electron-withdrawing nature of the -SCF3 group is a key asset in drug design.[14] Its orthogonal orientation creates a distinct three-dimensional profile that can be exploited for selective binding to target proteins. This conformation influences two critical aspects of pharmacology:

-

Pharmacokinetics (ADME): The molecule's shape and lipophilicity affect its Absorption, Distribution, Metabolism, and Excretion. The sterically accessible amino group can participate in hydrogen bonding, while the bulky, lipophilic -SCF3 group can anchor the molecule in hydrophobic pockets of membranes or metabolizing enzymes.

-

Pharmacodynamics: The precise geometry is crucial for molecular recognition at the target's binding site. A rigid, well-defined conformation can lead to higher binding affinity and selectivity, as it reduces the entropic penalty upon binding. The orthogonal -SCF3 group can fit into specific hydrophobic pockets, while the amino group acts as a hydrogen bond donor or acceptor.

Caption: Relationship between conformation and drug properties.

Experimental & Computational Protocols

Protocol 1: DFT Geometry Optimization

This protocol outlines a standard procedure for determining the lowest energy conformation of this compound using computational methods.

-

Structure Generation: Generate an initial 3D structure of the molecule using software like Avogadro or from its SMILES string (Nc1ccccc1SC(F)(F)F).

-

Software and Method Selection: Use a quantum chemistry package such as Gaussian, ORCA, or Spartan. Select the Density Functional Theory (DFT) method with a suitable functional and basis set (e.g., B3LYP functional with a 6-31G(d) basis set).

-

Input File Preparation: Create an input file specifying the coordinates, charge (0), and multiplicity (singlet). Define the calculation type as "Opt" (Optimization) and "Freq" (Frequencies).

-

Execution: Submit the calculation to a high-performance computing resource.

-

Analysis of Results:

-

Confirm that the optimization has converged.

-

Check the frequency calculation results. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Visualize the optimized structure and measure key parameters, such as the C2-C1-S-C dihedral angle, to define the conformation.

-

Protocol 2: Single Crystal Growth for X-ray Diffraction

This protocol describes a general approach for obtaining single crystals suitable for X-ray crystallography.

-

Compound Purification: Ensure the sample of this compound is of high purity (>97%), as impurities can inhibit crystallization. Recrystallize if necessary.

-

Solvent Screening: Test the solubility of the compound in a range of solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane) to find a solvent in which it is sparingly soluble.

-

Crystallization Method - Slow Evaporation:

-

Dissolve the compound in a suitable solvent to create a near-saturated solution at room temperature.

-

Loosely cover the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.

-

Store the vial in a vibration-free location.

-

-

Crystal Harvesting: Once crystals of sufficient size (approx. 0.1-0.3 mm) have formed, carefully remove them from the solution using a loop and coat them in cryo-protectant oil before flash-cooling in liquid nitrogen for data collection.

Conclusion

This compound is a valuable synthon in modern drug discovery, primarily due to the advantageous properties conferred by the -SCF3 group. Its molecular conformation is dominated by a predicted orthogonal arrangement of the -SCF3 substituent relative to the aniline ring, a feature that creates a distinct and relatively rigid three-dimensional architecture. This conformational preference is critical, as it directly influences the molecule's lipophilicity, metabolic stability, and, most importantly, its ability to engage in specific, high-affinity interactions with biological targets. A comprehensive understanding of this structure-property relationship, validated by both computational and experimental methods, is essential for leveraging this powerful building block to its full potential in the design of next-generation therapeutics.

References

- 1. ossila.com [ossila.com]

- 2. 2-(Trifluoromethyl)aniline (88-17-5) at Nordmann - nordmann.global [nordmann.global]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - 2-[(trifluoromethyl)thio]aniline (C7H6F3NS) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 347-55-7 [chemicalbook.com]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biomedres.us [biomedres.us]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

Electron-withdrawing effects of the trifluoromethylthio group

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethylthio Group

Abstract

The trifluoromethylthio (-SCF3) group has emerged as a uniquely valuable functional moiety in the fields of medicinal chemistry, agrochemistry, and materials science. It is distinguished by a powerful combination of physicochemical properties, most notably its profound electron-withdrawing nature and exceptional lipophilicity. This guide provides a comprehensive technical overview of the electronic effects of the -SCF3 group, detailing how these properties are leveraged to enhance molecular characteristics. We will explore the fundamental principles governing its electron-withdrawing capacity, its quantifiable impact on acidity and reactivity through Hammett constants, and its subsequent influence on critical drug-like properties such as metabolic stability and membrane permeability. This document serves as a resource for researchers, scientists, and drug development professionals seeking to strategically employ the -SCF3 group for molecular design and optimization.

Introduction: The Rise of a Privileged Functional Group

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical design, leading to significant advancements in pharmaceuticals and agrochemicals.[1] Among the diverse array of fluorinated motifs, the trifluoromethylthio (-SCF3) group is of particular interest due to its unique and potent ability to modify molecular properties.[1][2] Unlike its more common counterpart, the trifluoromethyl (-CF3) group, the -SCF3 group offers a distinct profile, combining strong electron-withdrawing capabilities with exceptionally high lipophilicity.[3][4] This duality allows chemists to fine-tune the electronic character of a molecule while simultaneously enhancing its ability to cross biological membranes—a critical factor for bioavailability.[1][5] Consequently, molecules featuring the -SCF3 group are increasingly investigated for their enhanced metabolic stability, improved target binding affinity, and overall superior pharmacokinetic profiles.[6][7]

Fundamental Electronic Properties of the -SCF3 Group

The potent electron-withdrawing nature of the -SCF3 group is the foundation of its utility. This effect is a composite of strong inductive withdrawal and modest resonance donation, which collectively decrease the electron density of the molecular scaffold to which it is attached.[5]

-

Inductive Effect (-I): The primary driver of the group's electronic character is the immense electronegativity of the three fluorine atoms. This creates a strong dipole within the CF3 moiety, which in turn polarizes the sulfur atom. The sulfur atom then withdraws electron density from the rest of the molecule via the sigma bond framework. This inductive pull is significantly stronger than that of many other common electron-withdrawing groups.

-

Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can, in principle, be delocalized into an adjacent π-system (like an aromatic ring). However, this resonance donation is weak. The strong inductive pull from the CF3 moiety diminishes the ability of the sulfur lone pairs to participate effectively in resonance, making the inductive effect overwhelmingly dominant.

Quantifying the Electron-Withdrawing Strength: Hammett Constants

The Hammett equation (log(K/K₀) = ρσ) is a powerful tool for quantifying the electronic influence of substituents on an aromatic ring. The substituent constant, σ, indicates the magnitude and nature of the electronic effect. A positive σ value signifies an electron-withdrawing group. The -SCF3 group possesses large, positive Hammett constants, confirming its strong electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Reference(s) |

| -SCF₃ | 0.40 | 0.50 | [4] |

| -CF₃ | 0.44 | 0.57 | [8] |

| -NO₂ | 0.73 | 0.78 | [8] |

| -CN | 0.62 | 0.67 | [8] |

| -Cl | 0.37 | 0.22 | [8] |

| -H | 0.00 | 0.00 | [8] |

As the data shows, the electron-withdrawing strength of the -SCF3 group is comparable to that of the -CF3 group and significantly stronger than halogens like chlorine, though slightly less than a nitro group.

Impact on Acidity of Adjacent Functional Groups

A direct consequence of the -SCF3 group's electron-withdrawing power is its ability to increase the acidity of nearby protons. By pulling electron density away from an acidic functional group (like a phenol or aniline), it stabilizes the corresponding conjugate base, thereby lowering the pKa.

| Compound | pKa | Change in Acidity (ΔpKa vs. Parent) | Reference(s) |

| Phenol | 9.95 | - | [9] |

| 4-Trifluoromethylthiophenol | 8.42 (Calculated) | -1.53 | [10][11] |

| Aniline | 4.63 | - | [8] |

| 4-Trifluoromethylthioaniline | ~3.5 (Estimated) | ~ -1.1 | [12] |

This acidifying effect is a critical consideration in drug design, as it can influence a molecule's ionization state at physiological pH, affecting solubility, receptor binding, and cell permeability.

Key Physicochemical Properties Modulated by the -SCF3 Group

The electronic nature of the -SCF3 group directly translates into tangible benefits for the physicochemical profile of a molecule, particularly in the context of drug development.

Lipophilicity Enhancement

Lipophilicity, often quantified by the Hansch parameter (π) or LogP, is a crucial determinant of a drug's ability to cross cell membranes.[13] The -SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry.[5][14]

| Substituent | Hansch Lipophilicity Parameter (π) | Reference(s) |

| -SCF₃ | 1.44 | [3][4][15] |

| -CF₃ | 0.88 | [16] |

| -Cl | 0.71 | |

| -CH₃ | 0.56 | [14] |

| -H | 0.00 |

The exceptionally high lipophilicity imparted by the -SCF3 group significantly enhances a molecule's permeability through lipid bilayers, which can lead to improved absorption and distribution in the body.[1][17]

Increased Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic degradation by enzymes, particularly cytochrome P450s. The potent electron-withdrawing capability of the -SCF3 group confers enhanced metabolic stability to molecules.[6][18] By decreasing the overall electron density of the molecule, especially at adjacent positions, it renders the compound less susceptible to oxidative metabolism.[1][5] This protection can prolong the half-life of a drug, reduce dosage requirements, and minimize the formation of potentially toxic metabolites.[19]

Applications in Drug Discovery and Agrochemicals

The unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawal makes the -SCF3 group a "privileged" substituent in modern chemical development.

-

Pharmaceuticals: It is used to improve the pharmacokinetic profiles of drug candidates across various therapeutic areas, including anti-inflammatory, antiviral, and anticancer agents.[7] The ability to enhance membrane permeability and resist metabolic breakdown makes it an attractive choice for optimizing lead compounds.[5][17]

-

Agrochemicals: In the design of pesticides and herbicides, the -SCF3 group contributes to increased efficacy and environmental persistence.[1][7] Molecules functionalized with this group often exhibit enhanced biological activity against target pests while demonstrating improved stability under field conditions.[1]

Spectroscopic Characterization of the -SCF3 Group

Confirming the successful installation of an -SCF3 group requires specific spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is the most direct and unambiguous method. The three equivalent fluorine atoms of the -SCF3 group typically give rise to a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is characteristic and usually appears in a distinct region, often between -35 and -45 ppm, which helps distinguish it from other fluorine-containing groups like -CF3.

-

¹³C NMR Spectroscopy: The carbon atom of the -SCF3 group is often difficult to observe directly due to coupling with fluorine and potential quadrupolar broadening. However, the carbon atom to which the -SCF3 group is attached will show a characteristic quartet (due to ¹JCF coupling) in the proton-decoupled ¹³C NMR spectrum, providing clear evidence of the C-S bond formation.

-

Infrared (IR) Spectroscopy: The C-F stretching vibrations of the -SCF3 group give rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the region of 1100-1200 cm⁻¹.[20]

Experimental Protocols

Workflow: Determination of Lipophilicity (LogP) via Shake-Flask Method

This protocol outlines the classic method for experimentally determining the octanol-water partition coefficient (LogP), a measure of lipophilicity.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial"]; edge [fontname="Arial"];

A [label="1. Preparation\n- Prepare saturated solutions of\n n-octanol in water and water in n-octanol.\n- Prepare a stock solution of the SCF₃-containing\n compound in n-octanol."]; B [label="2. Partitioning\n- Combine a known volume of the compound's\n octanol solution with the saturated aqueous phase.\n- Shake vigorously for 1-2 hours to ensure equilibrium."]; C [label="3. Phase Separation\n- Centrifuge the mixture to achieve\n a clean separation of the octanol\n and aqueous layers."]; D [label="4. Quantification\n- Carefully sample both the octanol\n and aqueous layers.\n- Determine the concentration of the compound\n in each phase using UV-Vis or HPLC."]; E [label="5. Calculation\n- Calculate LogP using the formula:\n LogP = log([Compound]octanol / [Compound]aqueous)"];

A -> B -> C -> D -> E; } END_DOT Caption: Workflow for LogP Determination.

Step-by-Step Methodology:

-

System Preparation:

-

Prepare two solutions: n-octanol saturated with water and water saturated with n-octanol. This is achieved by mixing the two solvents, shaking vigorously, and allowing the layers to separate overnight.

-

Prepare a stock solution of the test compound (e.g., 4-trifluoromethylthioaniline) in the water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

-

Equilibration:

-

In a centrifuge tube, combine 5 mL of the stock solution with 5 mL of the n-octanol-saturated water.

-

Seal the tube and shake it on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 1 hour to allow the compound to partition between the two phases and reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the tube at 3000 rpm for 10 minutes to ensure a complete and clean separation of the two immiscible layers.

-

-

Analysis:

-

Carefully withdraw an aliquot from the top (n-octanol) layer and an aliquot from the bottom (aqueous) layer. Avoid disturbing the interface.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing against a standard curve.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = C_octanol / C_aqueous.

-

The LogP value is the base-10 logarithm of P: LogP = log₁₀(P).

-

Protocol: Synthesis of an Aryl-SCF₃ Compound via Electrophilic Trifluoromethylthiolation

This protocol describes a general method for the direct trifluoromethylthiolation of an electron-rich arene using a modern electrophilic reagent.[3][21]

Reaction: Anisole to 4-methoxy-1-(trifluoromethylthio)benzene

-

Reagents and Setup:

-

To a dry, oven-baked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the electron-rich arene (e.g., anisole, 1.0 mmol).

-

Add a suitable solvent (e.g., dichloromethane (DCM), 5 mL).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Add the electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes.[21]

-

Add a Lewis acid activator (e.g., silver triflate (AgOTf), 10 mol%) to the mixture.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aryl-SCF₃ product.

-

-

Characterization:

-

Confirm the structure and purity of the product using NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and Mass Spectrometry (MS).

-

Conclusion

The trifluoromethylthio (-SCF3) group is a powerful tool in the arsenal of the modern chemist. Its dominant inductive electron-withdrawing effect, quantified by its large Hammett constants, profoundly influences molecular acidity, reactivity, and stability. When combined with its class-leading lipophilicity, the -SCF3 group provides a robust strategy for enhancing the metabolic stability and membrane permeability of bioactive molecules. A thorough understanding of these fundamental electronic properties is essential for researchers aiming to rationally design next-generation pharmaceuticals and agrochemicals with optimized performance profiles.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. global.oup.com [global.oup.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. afit.edu [afit.edu]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. benchchem.com [benchchem.com]

- 14. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.cas.cn]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-(Trifluoromethylthio)aniline

Abstract: This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-(Trifluoromethylthio)aniline (CAS RN: 1547-56-4), a key intermediate in the pharmaceutical and agrochemical industries. Understanding the thermal behavior of this compound is paramount for ensuring safe handling, storage, and process scale-up. This document outlines core thermal analysis methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presenting detailed experimental protocols and interpreting the resulting data. We explore the anticipated decomposition pathways and discuss critical safety implications for researchers and chemical engineers.

Introduction: The Significance of Thermal Hazard Assessment

This compound is an aromatic amine containing a trifluoromethylthio (-SCF₃) group. This functional group imparts unique electronic properties, making it a valuable building block in the synthesis of complex bioactive molecules. However, the presence of nitrogen, sulfur, and fluorine moieties also necessitates a thorough evaluation of its thermal stability. Uncontrolled thermal decomposition can lead to rapid gas evolution, pressure buildup, and the release of toxic byproducts such as hydrogen fluoride (HF) and sulfur oxides (SOx).

This guide serves as a practical resource for laboratory and process chemists. By elucidating the principles behind thermal analysis and providing actionable protocols, we aim to equip scientific professionals with the knowledge to mitigate risks and optimize processes involving this compound. The causality behind experimental choices is emphasized, moving beyond mere procedural steps to a deeper understanding of what the data signifies for process safety.

Physicochemical and Safety Profile

A foundational understanding of the compound's basic properties is essential before conducting thermal analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NS | |

| Molecular Weight | 193.19 g/mol | |

| Appearance | Solid | |

| Melting Point (mp) | 30-34 °C | |

| Flash Point | 90.55 °C (195.0 °F) | |

| Storage Temperature | 2-8°C |

Safety and Hazard Information: this compound is classified as an acute toxicant (oral), a skin irritant, and a serious eye irritant. It is also associated with respiratory system irritation. Standard handling procedures should include the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat in a well-ventilated area or chemical fume hood.[1]

Core Methodologies for Thermal Stability Assessment

A multi-technique approach is crucial for a comprehensive thermal hazard assessment.[2] No single technique provides a complete picture; rather, the data from each are complementary.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] It is the primary tool for identifying melting points, phase transitions, and the onset temperature of exothermic (heat-releasing) decomposition events.[4] The magnitude of an exotherm provides critical information about the energy potential of a decomposition reaction.

-

Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[2][5] It is used to determine the temperature at which decomposition begins (evidenced by mass loss) and to quantify the extent of mass loss at different stages. This helps in identifying volatilization versus decomposition and provides clues about the nature of the decomposition products.

The logical workflow for assessing a new compound like this compound involves first screening with DSC to identify the onset of any energetic events, followed by TGA to correlate these events with mass loss.

References

Methodological & Application

Application Note: A Guide to the Synthesis of 2-(Trifluoromethylthio)aniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF3) group has emerged as a uniquely valuable substituent in contemporary drug discovery and materials science. Its distinct electronic properties—strong electron-withdrawal and high lipophilicity—confer significant advantages in molecular design. When incorporated into bioactive molecules, the -SCF3 group can enhance metabolic stability, improve cell membrane permeability, and modulate binding affinities. 2-(Trifluoromethylthio)aniline serves as a critical building block for the synthesis of a wide range of pharmaceuticals and agrochemicals, making its efficient and scalable synthesis a topic of considerable interest.

This application note provides a detailed overview of the primary synthetic strategies for accessing this compound derivatives, offering in-depth protocols, mechanistic insights, and a comparative analysis of the available methods.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-(trifluoromethylthio)anilines can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule.

Method 1: The Sandmeyer-Type Trifluoromethylthiolation

This classical yet highly reliable method involves the diazotization of a substituted aniline, followed by a metal-mediated reaction with a trifluoromethylthiol source. This approach is particularly advantageous for its broad substrate scope and generally good yields.

-

Mechanism: The reaction proceeds via the formation of a diazonium salt from the starting aniline. This intermediate then undergoes a radical or reductive elimination pathway, facilitated by a copper(I) or silver(I) trifluoromethylthiolate salt, to introduce the -SCF3 group.

-

Key Reagents:

-

Diazotizing agents: Sodium nitrite (NaNO2) in the presence of a strong acid (e.g., HCl, H2SO4).

-

Trifluoromethylthiolating agents: Silver trifluoromethylthiolate (AgSCF3) and copper(I) trifluoromethylthiolate (CuSCF3) are the most common.

-

Method 2: Reduction of 2-Nitro-(trifluoromethylthio)benzenes

This two-step sequence involves the initial synthesis of a 2-nitro-(trifluoromethylthio)benzene intermediate, followed by the reduction of the nitro group to the corresponding aniline. This method is robust and often high-yielding, making it suitable for larger-scale preparations.

-

Mechanism: The initial step typically involves a nucleophilic aromatic substitution (SNAr) reaction on an activated 2-nitrohalobenzene with a trifluoromethylthiolate source. The subsequent nitro group reduction can be achieved through various standard methods.

-

Key Considerations: The choice of reducing agent is critical to ensure chemoselectivity, avoiding the reduction of other functional groups that may be present on the aromatic ring.

Method 3: Direct C-H Trifluoromethylthiolation

More recent advances have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach. However, achieving regioselectivity for the ortho-position of anilines can be challenging and often requires directing groups.

-

Mechanism: These reactions typically proceed via a radical mechanism, initiated by a photocatalyst or a chemical oxidant.

-

Challenges: Control of regioselectivity can be poor, often leading to mixtures of isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via a Sandmeyer-Type Reaction

This protocol details the synthesis of the parent this compound from 2-aminobenzenethiol.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2-Aminobenzenethiol | ≥98% | Sigma-Aldrich |

| Trifluoromethyl iodide (CF3I) | Gas | SynQuest Labs |

| Sodium methoxide (NaOMe) | 30% solution in MeOH | Acros Organics |

| Copper(I) iodide (CuI) | ≥99.5% | Strem Chemicals |

| Sodium nitrite (NaNO2) | ACS Reagent, ≥97% | Fisher Scientific |

| Hydrochloric acid (HCl) | 37% | VWR Chemicals |

| Diethyl ether | Anhydrous, ≥99.7% | EMD Millipore |

| Sodium bicarbonate (NaHCO3) | ACS Reagent | J.T. Baker |

| Magnesium sulfate (MgSO4) | Anhydrous | Alfa Aesar |

Step-by-Step Procedure:

-

Preparation of the Trifluoromethylthiolating Reagent (CuSCF3):

-

In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve sodium methoxide (1.1 eq) in anhydrous methanol.

-

Cool the solution to 0 °C and bubble trifluoromethyl iodide (1.0 eq) through the solution until the gas is no longer consumed.

-

Add copper(I) iodide (1.2 eq) to the solution and stir at room temperature for 2 hours. The resulting suspension is the CuSCF3 reagent.

-

-

Diazotization of 2-Aminobenzenethiol:

-

In a separate flask, dissolve 2-aminobenzenethiol (1.0 eq) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Trifluoromethylthiolation Reaction:

-

Slowly add the cold diazonium salt solution to the prepared CuSCF3 suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Gas evolution (N2) should be observed.

-

-

Work-up and Purification:

-

Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

-

Safety Precautions:

-

Trifluoromethyl iodide is a volatile and toxic gas. Handle only in a well-ventilated fume hood.

-

Diazonium salts can be explosive when isolated and dry. Use in solution and do not allow the temperature to rise significantly.

-

Handle all reagents and solvents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 2: Synthesis via Reduction of 2-Nitro-(trifluoromethylthio)benzene

This protocol outlines the reduction of a pre-synthesized 2-nitro-(trifluoromethylthio)benzene.

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 2-Nitro-(trifluoromethylthio)benzene | Synthesized separately | --- |

| Iron powder (Fe) | -325 mesh, ≥97% | Alfa Aesar |

| Ammonium chloride (NH4Cl) | ACS Reagent, ≥99.5% | Sigma-Aldrich |

| Ethanol (EtOH) | 200 proof | Decon Labs |

| Water | Deionized | --- |

| Ethyl acetate | ACS Grade | Fisher Scientific |

| Celite | --- | VWR Chemicals |

Step-by-Step Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 2-nitro-(trifluoromethylthio)benzene (1.0 eq), ethanol, and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the mixture.

-

-

Reduction Reaction:

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-